2-(Hydroxymethyl)benzonitrile

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

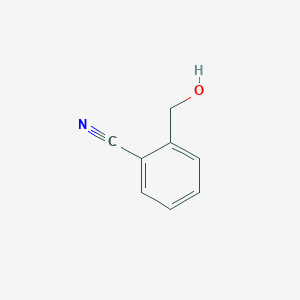

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(hydroxymethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c9-5-7-3-1-2-4-8(7)6-10/h1-4,10H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWRXEGKWQXAEHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00545289 | |

| Record name | 2-(Hydroxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89942-45-0 | |

| Record name | 2-(Hydroxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Hydroxymethyl)benzonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Hydroxymethyl)benzonitrile, also known as 2-cyanobenzyl alcohol, is a bifunctional aromatic molecule of significant interest in synthetic organic chemistry and drug discovery. Its structure, featuring a reactive hydroxymethyl group and a versatile nitrile moiety ortho to each other on a benzene ring, makes it a valuable building block for the synthesis of a variety of heterocyclic compounds and complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, detailed synthetic and analytical protocols, and its applications, particularly within the pharmaceutical industry.

Molecular Structure and Identification

This compound is a substituted aromatic compound with the chemical formula C₈H₇NO.[1][2] Its structure consists of a benzene ring substituted with a hydroxymethyl (-CH₂OH) group and a nitrile (-C≡N) group at the 1 and 2 positions, respectively.

Key Identifiers:

-

Synonyms: 2-Cyanobenzyl alcohol, 2-Cyanobenzenemethanol, α-Hydroxy-o-tolunitrile[1]

Physical Properties

The physical characteristics of this compound are essential for its handling, storage, and use in chemical reactions. While some experimental values are well-documented, others, such as the melting point, can vary depending on the purity of the sample.

| Property | Value | Source(s) |

| Appearance | Off-white to yellow solid | [3] |

| Melting Point | 63 - 66 °C | [3] |

| Boiling Point | 276 °C | [2][4] |

| Density | 1.16 g/cm³ | [2][4] |

| Flash Point | 121 °C | [2][4] |

| Solubility | Slightly soluble in water, soluble in organic solvents. | [3][5] |

| pKa | 13.86 ± 0.10 (Predicted) | [4] |

Storage and Handling: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[3]

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of its two functional groups: the nucleophilic hydroxymethyl group and the electrophilic nitrile group. This dual reactivity makes it a versatile synthetic intermediate.

Reactions of the Hydroxymethyl Group

The primary alcohol functionality can undergo typical reactions of alcohols, most notably oxidation.

Oxidation to 2-Cyanobenzaldehyde: The hydroxymethyl group can be oxidized to an aldehyde, yielding 2-cyanobenzaldehyde, a valuable synthetic precursor.[6] This transformation can be achieved using various oxidizing agents, with manganese dioxide being a common choice for similar benzylic alcohols.[7]

Experimental Protocol: Oxidation of a Benzylic Alcohol to an Aldehyde

This protocol is a general procedure for the oxidation of a benzylic alcohol to the corresponding aldehyde using manganese dioxide, adapted from a similar transformation.[7]

Materials:

-

Substituted benzyl alcohol (e.g., 4-methylol-3-methoxybenzonitrile)

-

Manganese dioxide (MnO₂)

-

Dichloromethane (CH₂Cl₄)

Procedure:

-

In a round-bottom flask, dissolve the benzylic alcohol in dichloromethane.

-

Add an excess of activated manganese dioxide (typically 3-10 molar equivalents) to the solution.[7]

-

Stir the reaction mixture vigorously at a temperature between 35-45 °C.[7]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.

-

Wash the filter cake with additional dichloromethane.

-

Combine the organic filtrates and remove the solvent under reduced pressure to yield the crude aldehyde.

-

Purify the product by column chromatography or recrystallization as needed.

Reactions of the Nitrile Group

The nitrile group is a versatile functional handle that can be transformed into various other functionalities.

Hydrolysis to Carboxylic Acid: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, forming 2-(hydroxymethyl)benzoic acid.[8]

Reduction to Amine: The nitrile can be reduced to a primary amine (2-(aminomethyl)benzyl alcohol) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[8]

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile carbon to form ketones after acidic workup.[8]

Caption: Key reactions of this compound.

Spectroscopic Properties

¹H NMR Spectroscopy (Predicted) A predicted ¹H NMR spectrum can be found at ChemicalBook.[9] The expected signals would include:

-

A singlet for the two protons of the hydroxymethyl group (-CH₂OH).

-

A multiplet pattern for the four aromatic protons.

-

A broad singlet for the hydroxyl proton (-OH), which may exchange with D₂O.

¹³C NMR Spectroscopy (Predicted) Predicted ¹³C NMR data is also available.[10] The spectrum would be expected to show:

-

A signal for the hydroxymethyl carbon (-CH₂OH).

-

Six distinct signals for the aromatic carbons, including the carbon bearing the nitrile group and the carbon attached to the hydroxymethyl group.

-

A signal for the nitrile carbon (-C≡N).

Infrared (IR) Spectroscopy The IR spectrum of this compound would be characterized by the following key absorption bands:

-

A broad O-H stretching band for the hydroxyl group, typically in the range of 3200-3600 cm⁻¹.

-

A sharp C≡N stretching band for the nitrile group, usually around 2220-2260 cm⁻¹.[11]

-

C-H stretching bands for the aromatic ring and the CH₂ group.

-

C-O stretching for the primary alcohol.

Mass Spectrometry In a mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) at m/z = 133. Common fragmentation patterns would involve the loss of water (M-18), the hydroxymethyl group (M-31), or the nitrile group (M-26).

Synthesis of this compound

A common synthetic route to this compound involves the reduction of 2-cyanobenzaldehyde.

Experimental Protocol: Synthesis via Reduction of 2-Cyanobenzaldehyde

This is a general procedure for the reduction of an aldehyde to a primary alcohol using sodium borohydride.

Materials:

-

2-Cyanobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Water

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

Dissolve 2-cyanobenzaldehyde in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add sodium borohydride portion-wise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of water, followed by a saturated aqueous solution of ammonium chloride.

-

Remove the alcohol solvent under reduced pressure.

-

Extract the aqueous residue with diethyl ether or ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic layer to obtain the crude this compound.

-

Purify the product by column chromatography or recrystallization.

Applications in Drug Development and Research

This compound serves as a valuable building block in the synthesis of pharmaceuticals and other biologically active molecules.[12] Its bifunctional nature allows for the construction of complex scaffolds. Benzonitrile derivatives, in general, are crucial intermediates in the production of a wide range of active pharmaceutical ingredients (APIs).[12][13]

This compound is also used as a pharmaceutical reference standard, particularly in the quality control and analysis of active ingredients like Gimeracil.[1] Its presence as an impurity in drug substances is also monitored to ensure the safety and efficacy of the final product.

Conclusion

This compound is a versatile and valuable chemical compound with a rich set of physical and chemical properties. Its dual functionality makes it an important intermediate in organic synthesis, particularly for the construction of heterocyclic systems relevant to the pharmaceutical industry. A thorough understanding of its properties, reactivity, and handling is crucial for its effective utilization in research and development.

References

- 1. minio.scielo.br [minio.scielo.br]

- 2. This compound CAS#: 89942-45-0 [m.chemicalbook.com]

- 3. Benzonitrile, 2-(Hydroxymethyl)- | Properties, Applications, Safety Data & Suppliers in China [nj-finechem.com]

- 4. benchchem.com [benchchem.com]

- 5. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN107721869A - A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4 - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. 3-フルオロ-4-(ヒドロキシメチル)ベンゾニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Page loading... [wap.guidechem.com]

- 11. researchgate.net [researchgate.net]

- 12. nbinno.com [nbinno.com]

- 13. benchchem.com [benchchem.com]

2-(Hydroxymethyl)benzonitrile CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(Hydroxymethyl)benzonitrile, a versatile chemical intermediate with significant applications in pharmaceutical research and development. Drawing upon established scientific principles and field-proven insights, this document delves into the compound's core characteristics, synthesis, and practical applications, offering a valuable resource for professionals in the chemical and biomedical sciences.

I. Core Molecular and Physical Characteristics

This compound, also known as 2-cyanobenzyl alcohol, is an aromatic organic compound featuring both a hydroxymethyl and a nitrile functional group attached to a benzene ring. This unique bifunctionality makes it a valuable building block in organic synthesis.

| Property | Value | Source(s) |

| CAS Number | 89942-45-0 | [1] |

| Molecular Formula | C₈H₇NO | [1] |

| Molecular Weight | 133.15 g/mol | [1] |

| Appearance | Solid | |

| Solubility | Soluble in organic solvents. | [2] |

| Storage Temperature | Ambient Storage |

The presence of the hydroxymethyl group imparts polarity to the molecule and allows it to participate in hydrogen bonding, which influences its physical properties and reactivity.[2] The nitrile group is a versatile functional group that can undergo a variety of transformations, further enhancing the synthetic utility of the compound.

II. Synthesis of this compound: A Mechanistic Perspective

The synthesis of this compound can be approached through several strategic pathways. The choice of a particular synthetic route is often dictated by factors such as the availability of starting materials, desired purity, and scalability. A common and logical approach involves the selective reduction of the aldehyde group of 2-cyanobenzaldehyde.

Conceptual Synthetic Workflow: Reduction of 2-Cyanobenzaldehyde

Caption: A conceptual workflow for the synthesis of this compound via the reduction of 2-cyanobenzaldehyde.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure for the reduction of an aromatic aldehyde to the corresponding alcohol, which is a standard and reliable method for preparing this compound.

Materials:

-

2-Cyanobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2-cyanobenzaldehyde in methanol or ethanol at room temperature with stirring.

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride in small portions to the cooled solution. The addition should be controlled to maintain the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (saturated NaCl solution).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization or column chromatography on silica gel.

III. Applications in Pharmaceutical Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutically active compounds. Its bifunctional nature allows for its incorporation into more complex molecular architectures.

Key Application: Intermediate for Gimeracil

One of the notable applications of this compound is as a pharmaceutical reference standard for the active ingredient Gimeracil.[1] Gimeracil is a component of the oral fluoropyrimidine anticancer drug S-1, where it acts as an inhibitor of the enzyme dihydropyrimidine dehydrogenase (DPD), which is involved in the degradation of 5-fluorouracil (5-FU).

Role in Analytical Method Development

As a high-purity reference standard, this compound is essential for the development, validation, and quality control of analytical methods, such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography (GC), used in pharmaceutical and research laboratories.[1]

IV. Analytical Characterization

The structural confirmation and purity assessment of this compound are typically achieved through a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic absorption bands of the hydroxyl (-OH) and nitrile (-C≡N) functional groups.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

-

Chromatographic Techniques: HPLC and GC are employed to determine the purity of the compound and to separate it from any impurities.

V. Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound. It is recommended to handle the compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

VI. Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry. Its unique molecular structure allows for its use as a building block in the synthesis of complex organic molecules and as a crucial reference standard in analytical chemistry. A thorough understanding of its properties, synthesis, and handling is essential for researchers and professionals working in drug discovery and development.

References

IUPAC name for 2-(hydroxymethyl)benzonitrile.

An In-depth Technical Guide to 2-(Hydroxymethyl)benzonitrile

Abstract

This technical guide provides a comprehensive overview of this compound, a bifunctional aromatic compound of significant interest to researchers, scientists, and professionals in drug development and fine chemical synthesis. The document delves into its nomenclature, structural characteristics, physicochemical properties, and detailed synthetic protocols. Furthermore, it covers the compound's reactivity, spectroscopic profile, key applications as a versatile building block, and essential safety and handling procedures. This guide is structured to serve as a practical and authoritative resource, integrating established scientific principles with actionable experimental insights.

Nomenclature and Structural Analysis

The compound with the chemical structure featuring a hydroxymethyl group and a nitrile group at positions 1 and 2 of a benzene ring is systematically named according to IUPAC nomenclature.

-

IUPAC Name: this compound

-

Synonyms: 2-Cyanobenzyl alcohol, 2-Cyanobenzenemethanol, o-Tolunitrile, a-hydroxy-[1]

The structure consists of a benzene ring substituted with a nitrile (-C≡N) group and a hydroxymethyl (-CH₂OH) group at adjacent (ortho) positions. This arrangement of functional groups is key to its reactivity. The nitrile group is a strong electron-withdrawing group, influencing the electronic properties of the aromatic ring, while the hydroxymethyl group provides a site for nucleophilic and electrophilic reactions, such as etherification, esterification, or oxidation. The polarity of the molecule is enhanced by the presence of both the nitrile and the hydroxyl moieties, and the latter can participate in hydrogen bonding, which affects its physical properties like melting point and solubility.[1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in chemical synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇NO | [1][3][4] |

| Molecular Weight | 133.15 g/mol | [3][4] |

| Appearance | Solid | [1][5] |

| Melting Point | 63 - 66 °C | [5] |

| Boiling Point | 294.7 °C at 760 mmHg | [5] |

| Density | 1.138 g/cm³ | [5] |

| Flash Point | 132.3 °C | [5] |

| Solubility | Slightly soluble in water, soluble in organic solvents | [5] |

| InChI Key | XAASLEJRGFPHEV-UHFFFAOYSA-N | |

| SMILES | OCc1ccccc1C#N |

Synthesis and Manufacturing

This compound serves as a valuable intermediate, and its synthesis is of considerable interest. While multiple strategies can be envisioned for its parent compound, benzonitrile, a common and effective laboratory-scale synthesis for substituted benzyl alcohols involves the reduction of the corresponding aldehyde or carboxylic acid. A highly efficient method for preparing 4-(hydroxymethyl)benzonitrile from 4-cyanobenzoic acid has been reported, which can be adapted for the ortho isomer.[6]

Experimental Protocol: Reduction of 2-Cyanobenzoic Acid

This protocol describes the synthesis of this compound via the reduction of 2-cyanobenzoic acid using a borane-tetrahydrofuran complex. This method is chosen for its high yield and mild reaction conditions.

Causality of Experimental Choices:

-

Reagent: Borane-tetrahydrofuran (BH₃-THF) is a selective reducing agent that readily reduces carboxylic acids to alcohols without affecting the nitrile group.

-

Catalyst: Boron trifluoride diethyl etherate (BF₃·OEt₂) is used to activate the carboxylic acid, facilitating the reduction.

-

Solvent: Tetrahydrofuran (THF) is an ideal solvent as it is the carrier for the borane reagent and effectively dissolves the starting material.

-

Workup: The aqueous workup with saturated sodium bicarbonate is necessary to neutralize any remaining acidic species and quench the reaction.

Materials:

-

2-Cyanobenzoic acid

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Borane-tetrahydrofuran complex (1.0 M solution)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-cyanobenzoic acid (1.0 eq) in anhydrous THF.

-

Slowly add boron trifluoride diethyl etherate (1.0 eq) to the solution.

-

Add the borane-tetrahydrofuran complex (2.0 eq) dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture continuously for 2-4 hours at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under vacuum to remove the THF.

-

Dissolve the resulting residue in ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under vacuum to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization to afford this compound as a white solid.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. This compound | 89942-45-0 [chemicalbook.com]

- 3. This compound CAS#: 89942-45-0 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Benzonitrile, 2-(Hydroxymethyl)- | Properties, Applications, Safety Data & Suppliers in China [nj-finechem.com]

- 6. 4-(HYDROXYMETHYL)BENZONITRILE | 874-89-5 [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 2-(hydroxymethyl)benzonitrile in Common Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2-(hydroxymethyl)benzonitrile. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various solvent systems. This document moves beyond a simple data sheet to explain the underlying chemical principles that govern its solubility and provides a robust experimental protocol for its quantitative determination.

Introduction to this compound

This compound, also known as 2-cyanobenzyl alcohol, is an organic compound featuring a benzonitrile core with a hydroxymethyl substituent.[1] Its chemical structure, possessing both a polar hydroxymethyl group capable of hydrogen bonding and a moderately polar nitrile group on a nonpolar aromatic ring, imparts a nuanced solubility profile that is critical to its application in organic synthesis.[1] It serves as a key intermediate in the synthesis of a variety of pharmaceuticals and other fine chemicals.[2][3] Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products.

Key Physicochemical Properties:

-

Molecular Formula: C₈H₇NO[3]

-

Molecular Weight: 133.15 g/mol [3]

-

Boiling Point: 276 °C[2]

-

Density: 1.16 g/cm³[2]

-

Flash Point: 121 °C[2]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound.[5] The molecular structure of this compound contains distinct regions with differing polarities, which dictates its interaction with various solvents.

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can engage in hydrogen bonding with both the hydroxyl (-OH) group and the nitrogen atom of the nitrile (-CN) group. The hydroxyl group of the solute can act as both a hydrogen bond donor and acceptor, while the nitrile group can act as a hydrogen bond acceptor. This suggests a favorable interaction and likely good solubility. However, the nonpolar benzene ring will counteract this to some extent. While it is described as "slightly soluble in water," its solubility is expected to be significantly higher in polar organic solvents like alcohols.[4]

-

Polar Aprotic Solvents (e.g., acetone, dimethyl sulfoxide, acetonitrile): These solvents cannot donate hydrogen bonds but can act as hydrogen bond acceptors, interacting with the hydroxyl group of this compound. They also possess significant dipole moments that can engage in dipole-dipole interactions with the polar nitrile group. Therefore, good solubility is anticipated in these solvents.

-

Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): The primary interactions with these solvents would be London dispersion forces with the benzene ring. The polar functional groups will have limited favorable interactions, leading to an expectation of lower solubility in highly nonpolar solvents like hexane. Aromatic solvents like toluene may offer slightly better solubility due to potential π-π stacking interactions with the benzene ring.

Qualitative and Predicted Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water | Slightly Soluble[4] | The polar groups are countered by the nonpolar aromatic ring. |

| Methanol, Ethanol | Soluble to Very Soluble | Strong hydrogen bonding interactions with the hydroxyl and nitrile groups. | |

| Polar Aprotic | Acetone, Acetonitrile | Soluble to Very Soluble | Strong dipole-dipole interactions and hydrogen bond acceptance. |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | Highly polar nature and strong hydrogen bond accepting capability. | |

| Nonpolar | Toluene | Moderately Soluble | π-π stacking interactions may enhance solubility compared to aliphatic hydrocarbons. |

| Hexane, Cyclohexane | Sparingly Soluble to Insoluble | Lack of favorable interactions with the polar functional groups. | |

| Chlorinated | Dichloromethane, Chloroform | Soluble | Moderate polarity allows for effective solvation of the entire molecule. |

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

To obtain precise and reliable quantitative solubility data, the isothermal shake-flask method is the gold standard.[6] This equilibrium-based method ensures that the solvent is fully saturated with the solute, providing the true thermodynamic solubility at a given temperature.

Rationale for Method Selection

The shake-flask method is chosen for its reliability and direct measurement of thermodynamic equilibrium solubility.[6][7] This is crucial for applications where long-term stability and precise concentration are required, such as in pharmaceutical formulations and process chemistry. Kinetic solubility methods, while faster, can often overestimate the true solubility due to the formation of supersaturated solutions.[6][8]

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance (± 0.1 mg)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Step-by-Step Protocol

-

Preparation of Solvent: Equilibrate the chosen solvent to the desired experimental temperature (e.g., 25 °C) in the temperature-controlled shaker.

-

Addition of Excess Solute: Add an excess amount of solid this compound to a series of vials. The key is to ensure that a solid phase remains after equilibrium is reached, indicating saturation.[6] A visual excess is typically sufficient.

-

Equilibration: Add a known volume of the temperature-equilibrated solvent to each vial. Cap the vials tightly to prevent solvent evaporation.

-

Agitation: Place the vials in the orbital shaker and agitate at a constant speed for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[9] The duration should be sufficient for the concentration of the solute in the solution to become constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove all undissolved solids. This step is critical to avoid artificially high results.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantitative Analysis: Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in units of mg/mL, g/L, or mol/L.

Self-Validating System and Controls

To ensure the trustworthiness of the results, the protocol should include:

-

Time to Equilibrium Study: For a new compound, it is advisable to perform a preliminary experiment where samples are taken at different time points (e.g., 12, 24, 48, 72 hours) to confirm that equilibrium has been reached.

-

Triplicate Measurements: Each solubility determination should be performed in at least triplicate to assess the precision of the measurement.

-

Purity of Compound: The purity of the this compound should be confirmed prior to the experiment, as impurities can affect solubility.

-

Calibration Curve: A multi-point calibration curve for the analytical method must be prepared to ensure accurate quantification.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for Shake-Flask Solubility Determination.

Safety and Handling

This compound and its derivatives may be hazardous.[10][11] It is essential to consult the Safety Data Sheet (SDS) before handling.[10][11] General precautions include:

-

Handling in a well-ventilated area or fume hood.[1]

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]

-

Avoiding inhalation of dust or vapors and contact with skin and eyes.[10]

Conclusion

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively published, its molecular structure provides a solid basis for predicting its solubility behavior. For researchers and drug development professionals, the ability to experimentally determine this critical parameter is essential. The detailed shake-flask protocol provided in this guide offers a reliable and robust method for generating high-quality, reproducible solubility data, thereby enabling the optimization of synthetic processes, purification, and formulation development.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. This compound CAS#: 89942-45-0 [chemicalbook.com]

- 3. This compound | 89942-45-0 [chemicalbook.com]

- 4. Benzonitrile, 2-(Hydroxymethyl)- | Properties, Applications, Safety Data & Suppliers in China [nj-finechem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. bioassaysys.com [bioassaysys.com]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 10. aksci.com [aksci.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-(hydroxymethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation and purity assessment of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-(hydroxymethyl)benzonitrile (also known as 2-cyanobenzyl alcohol), a valuable bifunctional building block in medicinal chemistry and materials science. By integrating foundational NMR principles with comparative data from structurally analogous compounds, we present a detailed interpretation of the spectral features of this molecule. This document serves as a practical reference for researchers, offering insights into chemical shift assignments, coupling constant analysis, and robust experimental protocols, thereby ensuring scientific integrity and accelerating research endeavors.

Introduction: The Structural Significance of this compound

This compound is an aromatic compound featuring two ortho-substituted functional groups: a nucleophilic hydroxymethyl group (-CH₂OH) and an electrophilic, electron-withdrawing nitrile group (-C≡N). This unique arrangement makes it a versatile precursor for synthesizing a wide array of heterocyclic compounds, ligands for transition metal complexes, and pharmacologically active agents[1].

Given its role as a critical intermediate, confirming the identity, isomeric purity, and absence of impurities is paramount. NMR spectroscopy provides a powerful, non-destructive method to obtain detailed atomic-level information about the molecule's structure. This guide explains the causality behind the observed spectral patterns, grounding the interpretation in established principles of magnetic anisotropy, inductive effects, and spin-spin coupling.

Molecular Structure and Predicted Spectral Complexity

The key to interpreting an NMR spectrum lies in understanding the molecule's symmetry. In this compound, the ortho-positioning of the two different functional groups removes all planes of symmetry within the benzene ring.

Consequences for NMR Spectra:

-

¹H NMR: All four aromatic protons (H-3, H-4, H-5, H-6) are chemically non-equivalent and are expected to produce four distinct signals.

-

¹³C NMR: All eight carbon atoms are chemically non-equivalent, predicting eight unique signals in the ¹³C spectrum.

Caption: Molecular structure with atom numbering for NMR assignments.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The analysis is logically divided into the aromatic and aliphatic regions.

Aromatic Region (δ 7.40 - 7.80 ppm)

The aromatic protons of this compound are found in the typically deshielded region of the spectrum due to the ring current effect of the benzene ring[2]. The electron-withdrawing nature of the cyano group further deshields adjacent protons.

-

H-6 (δ ≈ 7.75 ppm, dd, J ≈ 7.7, 1.3 Hz): This proton is ortho to the strongly electron-withdrawing cyano group, making it the most deshielded aromatic proton. It is split by H-5 (ortho coupling, J ≈ 7.7 Hz) and H-4 (meta coupling, J ≈ 1.3 Hz), appearing as a doublet of doublets.

-

H-3 (δ ≈ 7.65 ppm, d, J ≈ 7.6 Hz): Positioned ortho to the hydroxymethyl group, this proton is also deshielded. Its primary splitting is from H-4 (ortho coupling), and it appears as a doublet or doublet of doublets if long-range coupling to H-5 is resolved.

-

H-5 (δ ≈ 7.60 ppm, t, J ≈ 7.6 Hz): This proton experiences splitting from both H-4 and H-6 (ortho couplings), resulting in a signal that approximates a triplet.

-

H-4 (δ ≈ 7.45 ppm, t, J ≈ 7.6 Hz): Being the most electronically shielded of the aromatic protons, H-4 appears furthest upfield. It is split by H-3 and H-5 (ortho couplings) into a triplet.

Aliphatic and Hydroxyl Region (δ 1.90 - 4.85 ppm)

-

-CH₂- Protons (δ ≈ 4.83 ppm, s): These benzylic protons are adjacent to both the aromatic ring and an electronegative oxygen atom, shifting them significantly downfield relative to a simple alkane. The signal appears as a sharp singlet in aprotic solvents like CDCl₃. In solvents like DMSO-d₆, this signal may become a doublet due to coupling with the hydroxyl proton. The chemical shift is consistent with related structures like 2-chlorobenzyl alcohol (4.79 ppm)[3].

-

-OH Proton (δ ≈ 1.9-2.5 ppm, br s): The chemical shift of the hydroxyl proton is highly variable and depends on solvent, concentration, and temperature due to differences in hydrogen bonding[4]. It typically appears as a broad singlet that often does not couple with adjacent protons in CDCl₃ due to rapid chemical exchange. This signal can be confirmed by adding a drop of D₂O to the NMR tube, which causes the -OH signal to disappear as the proton exchanges with deuterium.

Summary of ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | ~ 7.75 | dd | Jortho ≈ 7.7, Jmeta ≈ 1.3 | 1H |

| H-3 | ~ 7.65 | d | Jortho ≈ 7.6 | 1H |

| H-5 | ~ 7.60 | t | Jortho ≈ 7.6 | 1H |

| H-4 | ~ 7.45 | t | Jortho ≈ 7.6 | 1H |

| -CH ₂OH | ~ 4.83 | s | - | 2H |

| -CH₂OH | ~ 1.9 - 2.5 (variable) | br s | - | 1H |

Note: Data is predicted based on analysis of structurally related compounds and foundational NMR principles. Solvent: CDCl₃.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic nature. Typical chemical shift ranges are well-established for various carbon types[5][6].

Aromatic and Nitrile Region (δ 110 - 145 ppm)

As predicted from the molecular structure, six distinct signals are expected for the aromatic carbons, along with one for the nitrile carbon.

-

Quaternary Carbons (C-1, C-2, -C≡N): These carbons, which bear no protons, typically exhibit signals of lower intensity.

-

C-1 (ipso to -CH₂OH, δ ≈ 143.5 ppm): This carbon is significantly deshielded due to its attachment to the hydroxymethyl group and its position within the aromatic ring. Its shift is comparable to the ipso-carbon in benzyl alcohol itself (~141 ppm)[3].

-

-C≡N (Nitrile, δ ≈ 118.0 ppm): The nitrile carbon resonates in a characteristic window, clearly distinguishing it from aromatic carbons[1].

-

C-2 (ipso to -CN, δ ≈ 111.5 ppm): The carbon directly attached to the nitrile group appears at a relatively upfield position for a quaternary aromatic carbon, a known effect of the cyano substituent[7][8].

-

-

Protonated Aromatic Carbons (C-3, C-4, C-5, C-6):

-

C-6 (δ ≈ 133.5 ppm) & C-4 (δ ≈ 133.0 ppm): These carbons are expected to be the most downfield among the protonated carbons, influenced by the electron-withdrawing cyano group.

-

C-5 (δ ≈ 129.5 ppm) & C-3 (δ ≈ 128.8 ppm): These carbons are in less electronically perturbed positions and appear further upfield.

-

Aliphatic Region (δ 60 - 70 ppm)

-

-CH₂OH Carbon (δ ≈ 63.5 ppm): The signal for the methylene carbon is found in the typical range for a carbon singly bonded to an oxygen atom. The value is slightly modified from that of benzyl alcohol (~65.2 ppm) due to the electronic influence of the ortho-cyano group[3].

Summary of ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type |

| C-1 | ~ 143.5 | Quaternary (Ar-C) |

| C-6 | ~ 133.5 | Tertiary (Ar-CH) |

| C-4 | ~ 133.0 | Tertiary (Ar-CH) |

| C-5 | ~ 129.5 | Tertiary (Ar-CH) |

| C-3 | ~ 128.8 | Tertiary (Ar-CH) |

| -C ≡N | ~ 118.0 | Quaternary (-CN) |

| C-2 | ~ 111.5 | Quaternary (Ar-C) |

| -C H₂OH | ~ 63.5 | Secondary (-CH₂) |

Note: Data is predicted based on analysis of structurally related compounds and foundational principles. Solvent: CDCl₃.

Experimental Protocol: A Self-Validating System

To ensure the acquisition of high-quality, reproducible NMR data, a standardized protocol is essential. The methodology described below incorporates steps for both data acquisition and structural verification, creating a self-validating workflow.

Sample Preparation

-

Weighing: Accurately weigh 10-20 mg of this compound directly into a clean, dry vial. Causality: This mass ensures sufficient concentration for a strong signal-to-noise ratio in a reasonable number of scans, especially for the less sensitive ¹³C nucleus.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS). Causality: Deuterated solvents are used to avoid large interfering solvent signals in the ¹H NMR spectrum. TMS provides a universal internal reference standard, defined as 0.00 ppm for both ¹H and ¹³C spectra[3][9].

-

Dissolution: Gently vortex or swirl the vial until the sample is completely dissolved.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer. Causality: Solid impurities can degrade the magnetic field homogeneity, leading to broadened spectral lines and poor resolution.

NMR Data Acquisition

-

Instrument Setup: Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument). Allow 5-10 minutes for the sample to thermally equilibrate inside the probe[10][11].

-

Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity. Causality: A homogeneous field is critical for achieving sharp, well-resolved peaks.

-

¹H NMR Acquisition:

-

Pulse Sequence: Use a standard single-pulse sequence.

-

Scans: Acquire 8 to 16 scans.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Use a standard proton-decoupled pulse sequence.

-

Scans: Acquire 512 to 1024 scans. Causality: The low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus necessitate a larger number of scans to achieve an adequate signal-to-noise ratio.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Structural Verification with 2D NMR (The Self-Validating Step)

To unequivocally confirm the assignments made in Sections 3 and 4, two-dimensional (2D) NMR experiments are performed.

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. A COSY spectrum would show cross-peaks connecting H-3 to H-4, H-4 to H-5, and H-5 to H-6, confirming their sequential arrangement on the aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It would definitively link the proton signals at ~7.75, ~7.65, ~7.60, and ~7.45 ppm to their respective carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is the most powerful tool for piecing together the molecular skeleton. Key expected correlations include:

-

From the -CH₂- protons to C-1, C-2, and C-3 .

-

From H-6 to C-2, C-4, and the -CN carbon .

-

Caption: Experimental workflow for NMR analysis and structural verification.

Conclusion

This guide has provided a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By understanding the fundamental principles of chemical shifts and spin-spin coupling, and by drawing comparisons with analogous structures, one can confidently interpret the complex spectral data of this ortho-substituted aromatic compound. The outlined experimental protocol, which culminates in 2D NMR verification, represents a robust and self-validating system for structural confirmation. This comprehensive approach ensures the high level of scientific integrity required in research and development, particularly within the pharmaceutical and materials science industries.

References

- 1. rsc.org [rsc.org]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. rsc.org [rsc.org]

- 4. che.hw.ac.uk [che.hw.ac.uk]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. compoundchem.com [compoundchem.com]

- 7. rsc.org [rsc.org]

- 8. Benzonitrile(100-47-0) 13C NMR [m.chemicalbook.com]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. scienceopen.com [scienceopen.com]

- 11. rsc.org [rsc.org]

Probing Molecular Architecture: An In-depth Technical Guide to the Infrared Spectroscopy of 2-(Hydroxymethyl)benzonitrile's Nitrile Stretch

This technical guide provides a comprehensive exploration of the infrared (IR) spectroscopy of 2-(hydroxymethyl)benzonitrile, with a specific focus on the nitrile (C≡N) stretching vibration. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental best practices, and nuanced spectral interpretation of this multifaceted molecule. Our approach integrates fundamental principles with practical insights to empower users in leveraging IR spectroscopy for structural elucidation and quality control.

Introduction: The Significance of the Nitrile Vibration in this compound

This compound, also known as 2-cyanobenzyl alcohol, is a bifunctional aromatic compound featuring both a nitrile and a hydroxymethyl group in an ortho relationship. This unique arrangement presents an intriguing case for vibrational spectroscopy. The nitrile group, with its strong, sharp, and relatively isolated absorption band in the infrared spectrum, serves as a sensitive probe of its local electronic and steric environment.[1][2] The proximity of the hydroxymethyl group introduces the potential for intramolecular interactions, such as hydrogen bonding, which can significantly influence the vibrational frequency of the nitrile stretch.

Understanding the IR spectroscopic signature of this compound is crucial for several reasons. In pharmaceutical research, the nitrile group is a common substituent in drug candidates, and its characterization is vital for confirming molecular identity and purity.[3] Furthermore, the analysis of the nitrile stretch can provide valuable insights into the conformational preferences and non-covalent interactions within the molecule, which are critical determinants of its biological activity.

This guide will systematically dissect the factors governing the nitrile stretching frequency in this compound, providing a robust framework for its analysis.

Theoretical Framework: Understanding the Nitrile Stretch

The C≡N triple bond in nitriles gives rise to a characteristic stretching vibration in the infrared spectrum. The position of this absorption is primarily determined by the bond strength and the reduced mass of the atoms involved. For aromatic nitriles, the nitrile stretching frequency is typically observed in the range of 2240 to 2220 cm⁻¹.[1] This is a lower frequency compared to saturated nitriles (2260-2240 cm⁻¹) due to conjugation between the π-electrons of the aromatic ring and the nitrile group, which slightly weakens the C≡N bond.[1][4]

Several factors can further influence the precise frequency and intensity of the nitrile stretch in substituted benzonitriles:

-

Electronic Effects: Electron-donating groups on the aromatic ring tend to decrease the nitrile stretching frequency, while electron-withdrawing groups generally cause an increase. This is a result of the substituent's influence on the electron density of the C≡N bond.

-

Solvent Effects: The polarity of the solvent can impact the nitrile stretching frequency. In aprotic solvents, this phenomenon, known as solvatochromism, can often be explained by the vibrational Stark effect.[5][6][7]

-

Hydrogen Bonding: The formation of a hydrogen bond to the nitrogen atom of the nitrile group typically leads to a significant blue-shift (increase in frequency) of the C≡N stretch.[3][5][7] This is a key consideration for this compound due to the potential for intramolecular hydrogen bonding.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

Obtaining a reliable IR spectrum of this compound requires careful sample preparation and data acquisition. The following protocol outlines a standard procedure for Fourier Transform Infrared (FTIR) spectroscopy.

Sample Preparation

As this compound is a solid at room temperature, two common methods for sample preparation are the Potassium Bromide (KBr) pellet technique and the Nujol mull.

KBr Pellet Method:

-

Drying: Thoroughly dry both the this compound sample and spectroscopic grade KBr powder in an oven at approximately 100-110 °C to remove any residual moisture.[8]

-

Grinding: In a clean agate mortar and pestle, grind a small amount (1-2 mg) of the this compound sample into a fine powder.

-

Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar and gently mix with the sample. Then, grind the mixture vigorously to ensure a homogeneous dispersion of the analyte in the KBr matrix.

-

Pelletizing: Transfer the ground mixture to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Analysis: Mount the pellet in the sample holder of the FTIR spectrometer for analysis.

Nujol Mull Method:

-

Grinding: Grind a small amount (2-5 mg) of the this compound sample to a fine powder in an agate mortar.

-

Mulling: Add one to two drops of Nujol (mineral oil) to the powder and continue to grind until a smooth, paste-like consistency is achieved.[9]

-

Sample Mounting: Spread a thin film of the mull between two KBr or NaCl plates.

-

Analysis: Place the plates in the spectrometer's sample holder. A reference spectrum of Nujol should be run separately to distinguish its characteristic C-H stretching and bending bands from those of the sample.

Data Acquisition

-

Instrument Purge: Purge the FTIR spectrometer with dry air or nitrogen to minimize interference from atmospheric water vapor and carbon dioxide.

-

Background Spectrum: Collect a background spectrum of the empty sample compartment (for KBr pellets) or the KBr/NaCl plates with Nujol (for mulls).

-

Sample Spectrum: Acquire the spectrum of the prepared sample. A typical measurement involves co-adding 16 to 64 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The final spectrum is presented in terms of absorbance or transmittance as a function of wavenumber (cm⁻¹).

Caption: Experimental workflow for acquiring the FTIR spectrum of this compound.

Spectral Interpretation: The Nitrile Stretch of this compound

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. The focus of this guide is the nitrile stretch, which is anticipated to appear in the 2240-2220 cm⁻¹ region.[1] However, the ortho-hydroxymethyl group introduces the possibility of intramolecular hydrogen bonding between the hydroxyl proton and the nitrile nitrogen.

Caption: Potential intramolecular hydrogen bonding in this compound.

This interaction can lead to a blue-shift of the nitrile stretching frequency. The extent of this shift is dependent on the strength of the hydrogen bond. In the gas phase or in non-polar solvents, where intramolecular hydrogen bonding is more favored, a higher nitrile stretching frequency would be expected compared to a scenario without this interaction.

In addition to the nitrile stretch, other key vibrational modes to consider are:

-

O-H Stretch: A broad band in the region of 3500-3200 cm⁻¹ is characteristic of a hydrogen-bonded hydroxyl group. The broadness is a result of the distribution of hydrogen bond strengths.

-

C-H Stretches: Aromatic C-H stretching vibrations are typically observed between 3100 and 3000 cm⁻¹, while the aliphatic C-H stretches of the hydroxymethyl group will appear in the 3000-2850 cm⁻¹ range.[1]

-

Aromatic C=C Stretches: These vibrations give rise to several sharp bands in the 1600-1475 cm⁻¹ region.[1]

-

C-O Stretch: The stretching vibration of the C-O single bond in the hydroxymethyl group is expected to produce a strong absorption in the 1300-1000 cm⁻¹ range.

Data Summary

The following table summarizes the expected key vibrational frequencies for this compound. The exact positions may vary depending on the physical state of the sample and the presence of intermolecular interactions.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Notes |

| O-H Stretch (H-bonded) | 3500 - 3200 | Broad | Indicative of hydrogen bonding (intra- or intermolecular). |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Characteristic of the benzene ring.[1] |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium | Arises from the -CH₂- group.[1] |

| Nitrile (C≡N) Stretch | 2240 - 2220 | Sharp, Strong | Position influenced by conjugation and potential intramolecular hydrogen bonding.[1] |

| Aromatic C=C Stretch | 1600 - 1475 | Medium-Weak | Multiple sharp bands are expected.[1] |

| C-O Stretch | 1300 - 1000 | Strong | Associated with the alcohol functional group. |

Validation and Troubleshooting

Self-Validating Systems:

-

Consistency Check: The presence of a broad O-H stretch in conjunction with a potentially blue-shifted nitrile stretch provides a self-validating system for the presence of hydrogen bonding.

-

Reference Comparison: Comparing the obtained spectrum with a known reference spectrum of a similar molecule, such as 2-hydroxybenzonitrile, can aid in the assignment of major peaks.[2]

Troubleshooting Common Issues:

-

Broad, Intense Peaks around 3500 cm⁻¹ and 1640 cm⁻¹: This often indicates the presence of water in the sample or KBr. Thoroughly dry all materials and handle them in a low-humidity environment.

-

Sloping Baseline: This can be caused by poorly prepared KBr pellets that scatter the infrared radiation. Re-grind the sample and KBr mixture and re-press the pellet.

-

Nujol Interference: The characteristic C-H stretching and bending bands of Nujol can obscure sample peaks in those regions. If these regions are of critical importance, consider using an alternative mulling agent like Fluorolube or opting for the KBr pellet method.

Conclusion

The infrared spectrum of this compound, and particularly its nitrile stretching vibration, offers a wealth of information about its molecular structure and intramolecular interactions. By understanding the theoretical principles and adhering to rigorous experimental protocols, researchers can confidently utilize IR spectroscopy for the qualitative analysis of this compound. The interplay between the ortho-positioned hydroxymethyl and nitrile groups makes this molecule an excellent case study for exploring the subtleties of vibrational spectroscopy.

References

- 1. Vibrational analysis of substituted benzonitriles. IV. Transferability of force constants--the case of some aminobenzonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzonitrile, 2-hydroxy- [webbook.nist.gov]

- 3. Vibrational fundamentals and natural bond orbitals analysis of some tri-fluorinated benzonitriles in ground state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - SRIRAMCHEM [sriramchem.com]

- 5. sphinxsai.com [sphinxsai.com]

- 6. quora.com [quora.com]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. Vibrational analysis of substituted benzonitriles. II. Transferability of force constants--the case of dicyanobenzenes. | Sigma-Aldrich [sigmaaldrich.com]

Safety and handling precautions for 2-(hydroxymethyl)benzonitrile.

An In-Depth Technical Guide to the Safe Handling of 2-(Hydroxymethyl)benzonitrile

This guide provides comprehensive safety and handling protocols for this compound, a versatile intermediate in pharmaceutical and chemical synthesis.[1][2] Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with field-proven insights to ensure the well-being of laboratory personnel and the integrity of research. The procedures outlined herein are based on a hierarchical approach to risk management, emphasizing the elimination and control of hazards at their source.

Chemical Identity and Physicochemical Properties

This compound, also known as 2-cyanobenzyl alcohol, is an aromatic compound containing both a nitrile and a hydroxymethyl group.[3] Understanding its physical and chemical properties is fundamental to its safe handling and storage.

| Property | Value | Source |

| CAS Number | 89942-45-0 | [3][4][5] |

| Alternate CAS | 6472-56-0 | [6] |

| Molecular Formula | C₈H₇NO | [1][3][5] |

| Molecular Weight | 133.15 g/mol | [3][5][6] |

| Appearance | Solid | [4][6] |

| Storage Temperature | Room Temperature / 2-8°C Refrigerator | [3][4] |

| Solubility | Slightly soluble in water, soluble in organic solvents. | [6] |

Hazard Identification and Toxicological Profile

The primary hazards associated with this compound are related to its irritant properties and acute toxicity. The Globally Harmonized System (GHS) provides a clear classification of these risks.[4]

GHS Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Source: Sigma-Aldrich[4]. These classifications are identical to closely related analogs, such as 2-Fluoro-3-(hydroxymethyl)benzonitrile, reinforcing the toxicological profile.[7]

Toxicological Insights: The Nitrile Moiety

The toxicity profile is largely dictated by the benzonitrile structure. Aromatic nitriles can be metabolized, potentially releasing cyanide, which inhibits cellular respiration. While specific toxicokinetic data for this molecule is limited, the general toxicology of nitriles warrants a high degree of caution.[8][9] Symptoms of exposure can range from irritation to more severe systemic effects characteristic of cyanide poisoning in cases of significant exposure.[10] Therefore, preventing all routes of exposure—inhalation, ingestion, and dermal contact—is the cornerstone of safe handling.

Risk Assessment and Exposure Control

A systematic approach to controlling exposure is critical. The hierarchy of controls provides a framework for implementing the most effective safety measures.

Caption: Fig. 1: Hierarchy of controls for managing exposure risk.

Engineering Controls: The Primary Barrier

The most critical engineering control is the mandatory use of a certified chemical fume hood for all manipulations of this compound, including weighing, transferring, and preparing solutions.[7] This captures vapors and dust at the source, preventing inhalation, which is a primary exposure risk (H335).[4] Ensure the fume hood has adequate airflow and is used correctly. Eyewash stations and safety showers must be readily accessible in the immediate work area.[11][12]

Personal Protective Equipment (PPE): The Final Defense

PPE is not a substitute for robust engineering controls but is essential for protecting against direct contact.

-

Hand Protection: Wear nitrile rubber gloves. Inspect gloves for tears or punctures before use and employ proper removal techniques to avoid skin contact. Dispose of contaminated gloves immediately.[7]

-

Eye and Face Protection: Chemical safety goggles are mandatory. For procedures with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[12]

-

Skin and Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned. Do not allow contaminated work clothing to leave the laboratory.[7][12]

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is essential to prevent accidents and degradation of the material.

Handling

-

Work Area: Designate a specific area within a fume hood for handling this compound.

-

Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the lab. Do not eat, drink, or smoke in areas where this chemical is handled or stored.[7]

-

Dispensing: As a solid, avoid generating dust during weighing and transfer.[11] Use anti-static and spark-proof tools where applicable.[7]

-

Avoid Incompatibilities: Keep away from strong oxidizing agents, acids, and bases.[6][13] Contact with strong acids could potentially lead to the generation of highly toxic hydrogen cyanide gas.

Storage

-

Container: Store in a tightly sealed, properly labeled container.[6][7]

-

Location: Keep in a cool, dry, and well-ventilated area designated for hazardous chemicals.[6]

-

Segregation: Store separately from incompatible materials, particularly strong acids.[6]

Emergency Procedures

Rapid and informed action is critical in an emergency. All personnel must be trained on these procedures before working with the compound.

Caption: Fig. 2: Workflow for responding to emergency incidents.

First Aid Measures

-

Inhalation (H335): Immediately move the person to fresh air. If breathing is difficult, trained personnel should administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[7][12]

-

Skin Contact (H315): Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[7][12]

-

Eye Contact (H319): Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7][12]

-

Ingestion (H302): Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[7]

Spill Response Protocol

-

Evacuate: Immediately alert others and evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Protect: Don appropriate PPE, including a respirator, chemical-resistant gloves, and eye protection.

-

Contain: Prevent further spread of the spill. For solid spills, gently sweep up the material to avoid creating dust. For solutions, absorb with an inert, non-combustible material like vermiculite or sand.[7]

-

Collect: Carefully place the absorbed material and contaminated cleaning supplies into a sealed, labeled container for hazardous waste.

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent followed by soap and water.

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide. Water spray can be used to cool fire-exposed containers.[7]

-

Hazards of Combustion: Thermal decomposition can produce toxic gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen cyanide.

-

Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).

Disposal Considerations

All waste containing this compound must be treated as hazardous.

-

Waste Generation: Minimize the generation of waste wherever possible.

-

Containers: Collect waste in dedicated, sealed, and properly labeled containers. Do not mix with other waste streams.

-

Disposal: Dispose of waste through a licensed chemical waste disposal company. Adhere to all local, state, and federal regulations for hazardous waste disposal.[14]

References

- 1. This compound CAS#: 89942-45-0 [chemicalbook.com]

- 2. This compound | 89942-45-0 [chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | 89942-45-0 [sigmaaldrich.com]

- 5. 89942-45-0|this compound|BLD Pharm [bldpharm.com]

- 6. Benzonitrile, 2-(Hydroxymethyl)- | Properties, Applications, Safety Data & Suppliers in China [nj-finechem.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. studysmarter.co.uk [studysmarter.co.uk]

- 9. Nitrile Synthesis: Methods and Applications | Algor Cards [cards.algoreducation.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. echemi.com [echemi.com]

A Comprehensive Technical Guide to the Isomers of (Hydroxymethyl)benzonitrile: Structural, Spectroscopic, and Reactivity Differences

Abstract: The positional isomers of (hydroxymethyl)benzonitrile, specifically the ortho (2-), meta (3-), and para (4-) substituted compounds, represent a class of critical building blocks in medicinal chemistry and materials science. While sharing the same molecular formula (C₈H₇NO) and constituent functional groups, the spatial arrangement of the hydroxymethyl and cyano moieties on the benzene ring imparts distinct and predictable differences in their physicochemical properties, spectroscopic signatures, and chemical reactivity.[1][2][3] This guide provides an in-depth analysis of these key differences, offering researchers, scientists, and drug development professionals a foundational understanding of how isomeric positioning dictates molecular behavior and synthetic utility. We will explore the electronic interplay between the substituents, compare their physical and spectral data, and delineate their reactivity profiles, supported by experimental protocols and authoritative references.

Structural and Physicochemical Properties: The Impact of Positional Isomerism

The foundation for understanding the divergent characteristics of 2-, 3-, and 4-(hydroxymethyl)benzonitrile lies in the electronic effects governed by the substituent positions. The cyano (-CN) group is strongly electron-withdrawing via both induction (-I effect) and resonance (-M effect). Conversely, the hydroxymethyl (-CH₂OH) group is weakly electron-withdrawing by induction (-I effect) due to the oxygen's electronegativity.

Molecular Structures and Electronic Effects

The relative positioning of these groups dictates the electronic distribution within the aromatic ring:

-

2-(Hydroxymethyl)benzonitrile (ortho): The proximity of the two groups allows for potential intramolecular hydrogen bonding between the hydroxyl proton and the nitrogen of the nitrile. This can influence conformation and reactivity. The strong -M effect of the cyano group is exerted on the positions ortho and para to it.

-

3-(Hydroxymethyl)benzonitrile (meta): The substituents are meta to each other. In this arrangement, the strong resonance-based electron-withdrawing effect of the cyano group does not influence the carbon atom bearing the hydroxymethyl group. The overall electronic influence is dominated by inductive effects.

-

4-(Hydroxymethyl)benzonitrile (para): The groups are positioned at opposite ends of the ring. This allows for the maximum expression of the cyano group's -M effect through the aromatic system, directly influencing the benzylic position.

Caption: Chemical structures of the ortho, meta, and para isomers.

Comparative Physicochemical Properties

The differences in electronic effects and molecular symmetry directly translate to variations in physical properties. The ability to form intermolecular hydrogen bonds and the efficiency of crystal lattice packing are particularly affected.

| Property | This compound | 3-(Hydroxymethyl)benzonitrile | 4-(Hydroxymethyl)benzonitrile |

| CAS Number | 89942-45-0[4] | 874-97-5 | 874-89-5[5] |

| Molecular Weight | 133.15 g/mol [4] | 133.15 g/mol | 133.15 g/mol [5] |

| Appearance | Solid[2] | - | White to light yellow solid[6][7] |

| Melting Point | 63 - 66 °C[2] | - | 39 - 43 °C[5][6] |

| Boiling Point | 294.7 °C @ 760 mmHg[2] | - | 297.4 °C @ 760 mmHg[5] |

| Water Solubility | Slightly soluble[2] | - | Insoluble[6][7] |

| Flash Point | 132.3 °C[2] | 109 °C[8] | 110 °C |

Insight: The ortho isomer exhibits the highest melting point, which is contrary to the typical trend where para-isomers are highest due to symmetry. This suggests that strong intermolecular forces, potentially influenced by the specific arrangement of the functional groups, are more significant than crystal packing efficiency in this case. The lower flash points of the meta and para isomers compared to the ortho isomer indicate a higher volatility.[2][8]

Spectroscopic Characterization: A Fingerprint of Isomerism

Spectroscopic techniques provide a definitive method for distinguishing between the isomers. The electronic environment of each nucleus is unique, leading to characteristic shifts and patterns in NMR and IR spectroscopy.

¹H NMR Spectroscopy

The chemical shifts of the aromatic protons are most revealing. The electron-withdrawing cyano group deshields adjacent protons, shifting them downfield.

-

2-isomer: The aromatic region will be complex due to the proximity of the two different substituents, leading to four distinct signals with complex splitting patterns.

-

3-isomer: This isomer will also show four distinct aromatic signals, but their chemical shifts will differ from the 2-isomer due to the meta relationship.

-

4-isomer: Due to molecular symmetry, the aromatic region is simplified into two distinct signals, each appearing as a doublet. The protons ortho to the -CN group will be the most downfield. For example, in CDCl₃, the spectrum shows doublets at approximately δ 7.38 and δ 7.53, with the benzylic protons (CH₂) appearing as a singlet around δ 4.65.[6]

¹³C NMR Spectroscopy

The carbon chemical shifts are also highly sensitive to the substituent effects. The nitrile carbon (C≡N) typically appears around 118-120 ppm, while the benzylic carbon (CH₂) is found around 63-65 ppm. The key differentiators are the aromatic carbons. The carbon atom directly attached to the electron-withdrawing cyano group (ipso-carbon) is significantly shifted.[9]

Infrared (IR) Spectroscopy

All three isomers will display characteristic absorption bands:

-

O-H stretch: A broad band around 3400-3200 cm⁻¹, indicative of the hydroxyl group. The exact position and shape can be affected by hydrogen bonding (intra- vs. intermolecular).

-

C-H stretch (aromatic): Signals just above 3000 cm⁻¹.

-

C≡N stretch: A sharp, strong absorption band around 2220-2230 cm⁻¹. The conjugation with the aromatic ring influences its position, which may show subtle shifts between isomers.

-

C-O stretch: A strong band in the 1050-1150 cm⁻¹ region.

The pattern in the "fingerprint region" (below 1500 cm⁻¹) will be unique for each isomer due to the different substitution patterns on the benzene ring.

Chemical Reactivity and Synthetic Utility

The electronic and steric differences between the isomers dictate their reactivity, making them suitable for different synthetic strategies and applications.

Reactivity of the Hydroxymethyl Group

The hydroxymethyl group can undergo oxidation to an aldehyde or carboxylic acid, or be converted to a leaving group (e.g., a halide) for nucleophilic substitution. The stability of any carbocation intermediate formed at the benzylic position is key.

-

4-isomer: The para-cyano group strongly destabilizes an adjacent benzylic carbocation through its electron-withdrawing resonance effect, making Sₙ1-type reactions difficult.

-

3-isomer: The meta-cyano group has a less pronounced destabilizing effect (primarily inductive), so Sₙ1 reactions are more feasible than with the para-isomer.

-

2-isomer: Steric hindrance from the adjacent cyano group can influence the rate of reactions at the benzylic center.

Applications in Drug Development and Synthesis

The unique properties of each isomer make them valuable as distinct synthons.

-

4-(Hydroxymethyl)benzonitrile: This isomer is a common building block in pharmaceuticals and agrochemicals.[7] It can be used to introduce the 4-cyanobenzyl moiety into larger molecules. For instance, it is a precursor for synthesizing p-((vinyloxy)methyl)benzonitrile (VOMBN), a monomer used in polymer chemistry.

-

3-(Hydroxymethyl)benzonitrile: Its utility often lies in scenarios where the specific meta-substitution pattern is required to achieve a desired biological activity or material property.

-

This compound: It serves as a pharmaceutical reference standard and a precursor in syntheses where ortho-functionality is crucial for cyclization reactions or to enforce a specific molecular conformation.[4]

Experimental Protocols

Example Synthesis: 4-(Hydroxymethyl)benzonitrile from 4-Cyanobenzoic Acid[7]

This protocol illustrates a common method for selectively reducing a carboxylic acid in the presence of a nitrile using a borane complex.

Objective: To synthesize 4-(hydroxymethyl)benzonitrile via the reduction of 4-cyanobenzoic acid.

Materials:

-

4-Cyanobenzoic acid (1.0 g, 6.8 mmol)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂, 0.85 mL, 6.8 mmol)

-

Borane-tetrahydrofuran complex (1.0 M solution in THF, 13.6 mL, 13.6 mmol)

-

Tetrahydrofuran (THF), anhydrous (10 mL)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 4-cyanobenzoic acid (1.0 g) in anhydrous THF (10 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add boron trifluoride diethyl etherate (0.85 mL) to the solution.

-